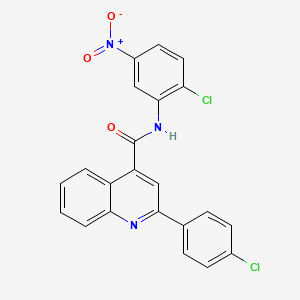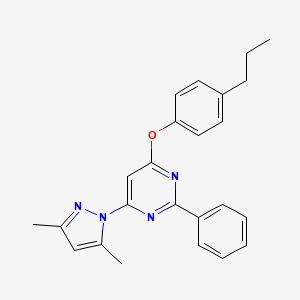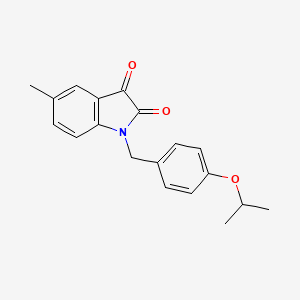
N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide is a synthetic compound that has been widely used in scientific research. This compound is known for its ability to inhibit the growth of cancer cells and has been studied extensively for its potential use as an anticancer drug.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of enzymes involved in DNA replication and repair. Physiologically, it induces apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and for developing new anticancer drugs. However, one limitation of using N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide. One direction is to study its potential use in combination with other anticancer drugs to increase their effectiveness. Another direction is to explore its potential use in the treatment of other diseases, such as malaria and tuberculosis. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide and to develop new compounds with similar or improved anticancer properties.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide has been extensively studied for its potential use as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide has also been studied for its potential use in the treatment of other diseases, such as malaria and tuberculosis.
Propiedades
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-14-7-5-13(6-8-14)20-12-17(16-3-1-2-4-19(16)25-20)22(28)26-21-11-15(27(29)30)9-10-18(21)24/h1-12H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPXQJUCLUGWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4645698.png)
![N-[4-(benzylamino)-4-oxobutyl]nicotinamide](/img/structure/B4645706.png)
![1-[(4-fluorophenyl)sulfonyl]-2-(1-naphthylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B4645710.png)

![7-(difluoromethyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4645723.png)
![ethyl 2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4645725.png)
![2-({3-[(2-methoxybenzyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4645727.png)
![N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4645732.png)



![1-[2-(4-methoxyphenoxy)propanoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4645770.png)
![N-[2-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B4645781.png)